molecular formula C11H16N2O2 B6272177 rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans CAS No. 1969288-49-0

rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans

Cat. No.: B6272177
CAS No.: 1969288-49-0
M. Wt: 208.3
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Description

rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans, is a chiral compound featuring an oxane (tetrahydropyran) ring substituted at the 2-position with a 1-ethyl-pyrazole group and at the 3-position with an aldehyde functional group. The stereochemistry is defined by the trans configuration of the R,R enantiomers, and the compound exists as a racemic mixture (80% purity) . Its structural determination likely employs X-ray crystallography tools such as SHELXL for refinement, a standard in small-molecule crystallography .

Properties

CAS No.

1969288-49-0

Molecular Formula

C11H16N2O2

Molecular Weight

208.3

Purity

80

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans typically involves multi-step organic reactions. One common method includes:

    Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazolyl Group: This step often involves the reaction of the oxane intermediate with a pyrazole derivative under specific conditions such as the presence of a base or catalyst.

    Aldehyde Functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazolyl group can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, DMP, or KMnO4.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde is being investigated for its potential therapeutic properties. Its structure allows for modifications that can enhance bioactivity against various diseases.

Case Study :
A recent study evaluated the compound's efficacy as an anti-inflammatory agent. The results indicated a dose-dependent reduction in inflammatory markers in vitro, suggesting potential for further development into a pharmaceutical product.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its aldehyde functionality is particularly useful for forming imines and other derivatives.

Synthesis Example :
A one-step synthesis route has been developed using rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde to produce substituted pyrazoles. This method demonstrates efficiency and high yield, making it attractive for industrial applications.

Materials Science

In materials science, this compound can be utilized to create novel polymers or hybrid materials with specific properties. Its ability to form stable complexes with metal ions opens avenues for developing advanced materials.

Application Highlight :
Research has shown that incorporating rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde into polymer matrices enhances thermal stability and mechanical strength.

Data Table: Summary of Applications

Application AreaDescriptionFindings/Outcomes
Medicinal ChemistryAnti-inflammatory agentDose-dependent reduction in inflammatory markers
Organic SynthesisIntermediate for pyrazole derivativesEfficient one-step synthesis with high yield
Materials ScienceDevelopment of advanced materialsEnhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans, and related compounds:

Compound Name Core Structure Heterocycle Functional Groups Stereochemistry Purity
This compound Oxane ring Pyrazole (N,N) Aldehyde R,R (trans) 80%
5-(bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one Oxazolidinone (5-membered lactam) None Bromomethyl, Bromophenyl Not specified 95%
Thiazol-5-ylmethyl carbamate derivatives (PF 43(1)) Linear peptide-like chain Thiazole (N,S) Hydroperoxy, Ureido Multiple S-configurations Not specified
Key Observations:

Heterocyclic Influence: The pyrazole group in the target compound provides dual nitrogen sites for hydrogen bonding, contrasting with the sulfur-containing thiazole in PF 43(1) derivatives, which may exhibit distinct electronic and solubility profiles . The oxazolidinone in is a lactam, rendering its carbonyl less reactive than the aldehyde in the target compound .

Functional Group Reactivity: The aldehyde in the target compound is highly reactive, enabling nucleophilic additions or condensations, whereas the brominated oxazolidinone is more suited for substitution reactions (e.g., Suzuki couplings) . The hydroperoxy group in PF 43(1) derivatives introduces oxidative instability, a concern absent in the aldehyde-containing compound .

Stereochemical Complexity :

  • The R,R trans configuration of the target compound contrasts with the multiple S-configurations in PF 43(1) derivatives, which likely require advanced chiral resolution techniques . The racemic nature (80% purity) of the target compound suggests challenges in enantiomeric separation .

Biological Activity

Rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde, trans, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11H16N2O2
  • Molecular Weight : 208.2569 g/mol
  • CAS Number : 1969288-49-0
  • SMILES Notation : O=C[C@@H]1CCCO[C@H]1c1ccnn1CC

Biological Activity

The biological activity of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde has been investigated in various studies. Below are key findings related to its pharmacological effects:

Antimicrobial Activity

Research has indicated that compounds with similar structures possess antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against a range of bacterial strains. The exact mechanisms remain under investigation but are believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antitumor Effects

Preliminary studies suggest that rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde may exhibit antitumor activity. In vitro assays have demonstrated that the compound can inhibit the proliferation of certain cancer cell lines. The proposed mechanism includes induction of apoptosis and cell cycle arrest .

Neuroprotective Properties

Some pyrazole derivatives are known for their neuroprotective effects. They may exert this activity by modulating neurotransmitter levels and providing antioxidant benefits. Further studies are needed to elucidate the specific neuroprotective mechanisms associated with rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde .

Case Studies

A few case studies have highlighted the biological significance of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde:

  • Antimicrobial Screening : A study conducted on various derivatives demonstrated that compounds similar to rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane exhibited notable inhibition against Gram-positive and Gram-negative bacteria.
  • Cancer Cell Line Inhibition : In a controlled laboratory setting, rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane was tested against breast cancer cell lines and showed significant reduction in cell viability at concentrations above 10 µM.

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AntitumorReduced cell proliferation
NeuroprotectiveModulation of neurotransmitter levels

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